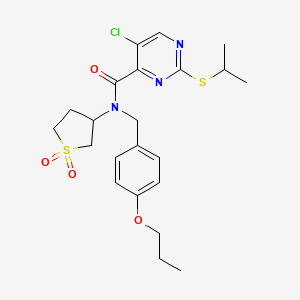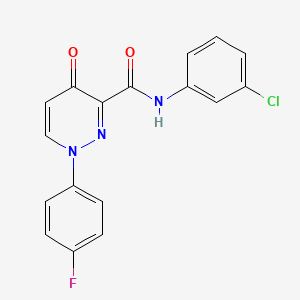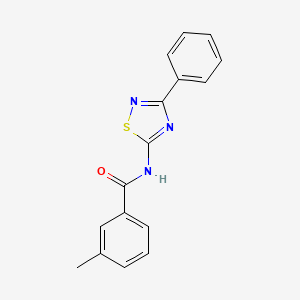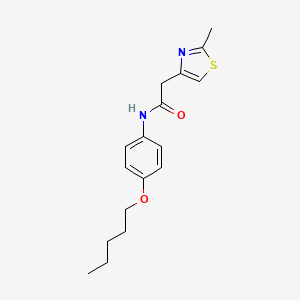![molecular formula C24H24N4O2S B11371876 N-(4-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11371876.png)
N-(4-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide” is a complex organic compound that features multiple functional groups, including benzothiazole, indole, and pyrrolidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide” likely involves multiple steps, including the formation of the benzothiazole and indole rings, followed by their coupling with the pyrrolidine-3-carboxamide core. Typical reaction conditions might include:
Formation of Benzothiazole: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of Indole: The Fischer indole synthesis is a common method, involving the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reactions: The final coupling might involve amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation at the indole or benzothiazole rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.
Substitution: Electrophilic substitution reactions could occur on the aromatic rings, especially the indole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the parent compound.
Scientific Research Applications
Chemistry
The compound could serve as a building block for the synthesis of more complex molecules, potentially useful in materials science or catalysis.
Biology
Due to the presence of bioactive moieties like benzothiazole and indole, the compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, such compounds are often explored for their potential as drug candidates, targeting specific enzymes or receptors.
Industry
The compound might find applications in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The benzothiazole and indole rings could interact with hydrophobic pockets, while the amide group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of “This compound” lies in its combination of these three bioactive moieties, potentially leading to synergistic effects and novel biological activities.
Properties
Molecular Formula |
C24H24N4O2S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H24N4O2S/c1-14-6-7-19-18(10-14)16(12-25-19)8-9-28-13-17(11-21(28)29)23(30)27-24-26-22-15(2)4-3-5-20(22)31-24/h3-7,10,12,17,25H,8-9,11,13H2,1-2H3,(H,26,27,30) |
InChI Key |
APXHONMRFHCWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=NC5=C(C=CC=C5S4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide](/img/structure/B11371798.png)
![4-butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B11371806.png)
![N-(2,4-difluorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11371814.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B11371826.png)

![5-chloro-3,6-dimethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11371839.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B11371844.png)
![2-(3,4-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11371845.png)
![7-methyl-4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11371854.png)
![N-cyclooctyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11371858.png)



![4-(4-Tert-butylphenyl)-6-oxo-2-[(2-phenoxyethyl)sulfanyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11371878.png)
